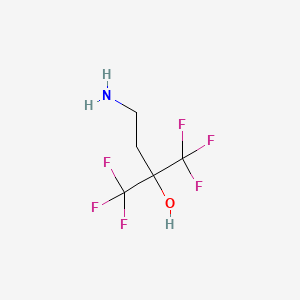
4-Amino-1,1,1-trifluoro-2-trifluoromethylbutan-2-ol
Descripción general
Descripción
“4-Amino-1,1,1-trifluoro-2-trifluoromethylbutan-2-ol” is a chemical compound with the molecular formula C5H7F6NO. It has a molecular weight of 211.11 g/mol . The compound is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H7F6NO/c6-4(7,8)3(13,1-2-12)5(9,10)11/h13H,1-2,12H2 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
Synthesis of Trifluoromethylated Furan Derivatives
Mosslemin et al. (2004) discussed the synthesis of new trifluoromethylated furan derivatives, derived from the reaction between tert-butyl isocyanide and 1,1,1-trifluoro-4-arylbutan-2,4-diones. The process involves the production of fluorinated aminoketenimines, followed by enolization-cyclization reactions (Mosslemin, Yavari, Anary‐Abbasinejad, & Nateghi, 2004).
Peptide Synthesis
Gorbunova et al. (1991) highlighted the use of 4,4,4-trifluoro-3-oxo-1-butenyl group as a protecting group for N-H terminal of amino acids in peptide synthesis. This group can be introduced using 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and removed through acidic hydrolysis (Gorbunova, Gerus, Galushko, & Kukhar, 1991).
Anti-Histaminic Activity Studies
Casy and Parulkar (1969) synthesized various isomers of 4-amino-1,2-diarylbutenes from 4-dimethylamino-2-p-methoxyphenyl-1-phenylbutan-2-ol. These compounds were investigated for their anti-histaminic properties, contributing to understanding the structural influences on such activity (Casy & Parulkar, 1969).
Synthesis of Fluorinated Amino Acids
Pigza et al. (2009) accomplished stereoselective syntheses of valuable fluorinated amino acids from 4,4,4-trifluoro-3-methylbutanoic acid. This process included conversion to a chiral oxazoline, followed by an oxidative rearrangement, demonstrating a method for producing configurationally pure amino acids (Pigza, Quach, & Molinski, 2009).
Development of 19F NMR Probes
Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline amino acids, which were used in α-helical and polyproline helix peptides. These amino acids exhibited distinct conformational preferences and were detectable by 19F NMR, suggesting their application in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
4-amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F6NO/c6-4(7,8)3(13,1-2-12)5(9,10)11/h13H,1-2,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWQHPVACSJVMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1,1,1-trifluoro-2-trifluoromethylbutan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B1380275.png)
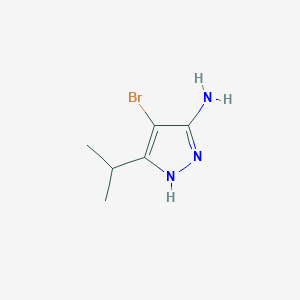
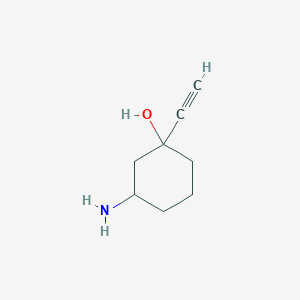
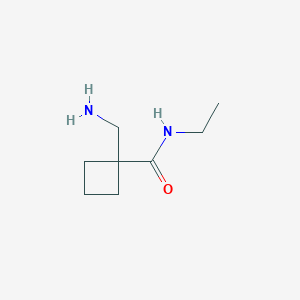
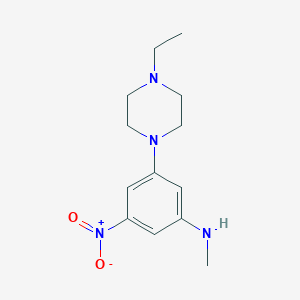
![4-[(3-Methoxycyclohexyl)oxy]pyrimidin-2-amine](/img/structure/B1380283.png)
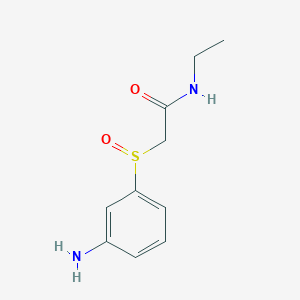

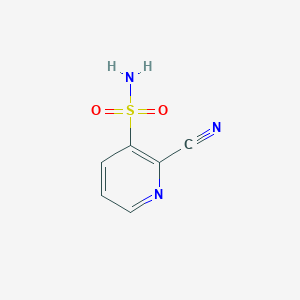
![{3-[3-(Dimethylamino)propoxy]pyridin-4-yl}methanamine](/img/structure/B1380290.png)


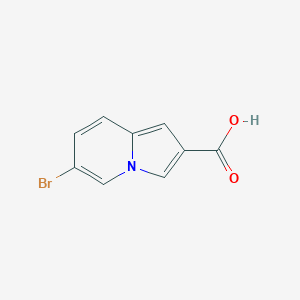
![5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380296.png)